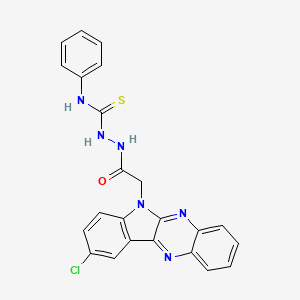
6H-Indolo(2,3-b)quinoxaline-6-acetic acid, 9-chloro-, 2-((phenylamino)thiocarbonyl)hydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6H-Indolo(2,3-b)quinoxaline-6-acetic acid, 9-chloro-, 2-((phenylamino)thiocarbonyl)hydrazide is a complex heterocyclic compound. It belongs to the class of indoloquinoxalines, which are known for their diverse biological activities, including anticancer, antiviral, and antimicrobial properties .
Preparation Methods
The synthesis of 6H-Indolo(2,3-b)quinoxaline-6-acetic acid, 9-chloro-, 2-((phenylamino)thiocarbonyl)hydrazide typically involves multi-step protocols. One common method starts with the condensation of isatin or its derivatives with o-phenylenediamine in glacial acetic acid under microwave irradiation . This reaction forms the indoloquinoxaline core, which is then further functionalized through various chemical reactions to introduce the acetic acid, chloro, and phenylamino thiocarbonyl hydrazide groups .
Chemical Reactions Analysis
6H-Indolo(2,3-b)quinoxaline-6-acetic acid, 9-chloro-, 2-((phenylamino)thiocarbonyl)hydrazide undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form various carbonyl derivatives.
Reduction: Reduction of nitro groups in the compound can yield corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro position.
Common reagents used in these reactions include dimethyl sulfate for alkylation, potassium hexacyanoferrate(III) for oxidation, and hydrobromic acid for demethylation . Major products formed from these reactions include quaternary salts, perchlorates, and various substituted indoloquinoxalines .
Scientific Research Applications
6H-Indolo(2,3-b)quinoxaline-6-acetic acid, 9-chloro-, 2-((phenylamino)thiocarbonyl)hydrazide has several scientific research applications:
Mechanism of Action
The primary mechanism of action of 6H-Indolo(2,3-b)quinoxaline-6-acetic acid, 9-chloro-, 2-((phenylamino)thiocarbonyl)hydrazide involves DNA intercalation . This process disrupts DNA replication and transcription, leading to cytotoxic effects in cancer cells and antiviral activity . The compound’s interaction with DNA is influenced by the substituents on the indoloquinoxaline core, which affect its binding affinity and thermal stability of the DNA complex .
Comparison with Similar Compounds
6H-Indolo(2,3-b)quinoxaline-6-acetic acid, 9-chloro-, 2-((phenylamino)thiocarbonyl)hydrazide is unique due to its specific substituents, which confer distinct biological activities. Similar compounds include:
Ellipticine: A naturally occurring alkaloid with a similar indoloquinoxaline core, known for its anticancer properties.
NCA0424 and B-220: Synthetic derivatives of indoloquinoxaline with significant DNA intercalating and cytotoxic activities.
These compounds share the indoloquinoxaline core but differ in their substituents, leading to variations in their biological activities and applications .
Properties
CAS No. |
116989-64-1 |
|---|---|
Molecular Formula |
C23H17ClN6OS |
Molecular Weight |
460.9 g/mol |
IUPAC Name |
1-[[2-(9-chloroindolo[3,2-b]quinoxalin-6-yl)acetyl]amino]-3-phenylthiourea |
InChI |
InChI=1S/C23H17ClN6OS/c24-14-10-11-19-16(12-14)21-22(27-18-9-5-4-8-17(18)26-21)30(19)13-20(31)28-29-23(32)25-15-6-2-1-3-7-15/h1-12H,13H2,(H,28,31)(H2,25,29,32) |
InChI Key |
YDRMRHMCAAHRSS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)NNC(=O)CN2C3=C(C=C(C=C3)Cl)C4=NC5=CC=CC=C5N=C42 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




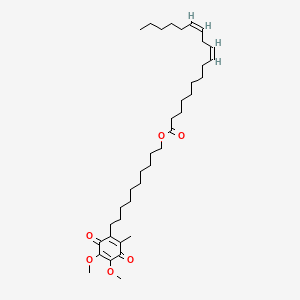
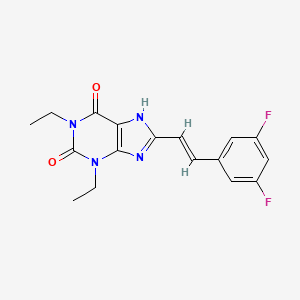



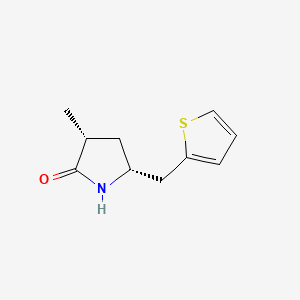
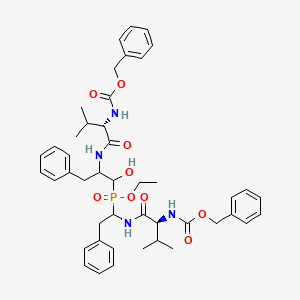
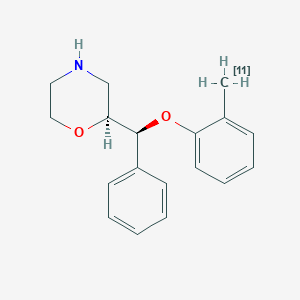
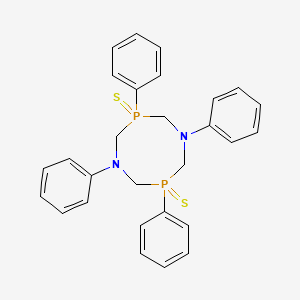
![Benzenesulfonic acid, 4-[[4-[2-(4-hydroxy-2-methylphenyl)diazenyl]phenyl]amino]-3-nitro-](/img/structure/B12757258.png)


